molecular formula C9H9ClO B6251600 7-chloro-2,3-dihydro-1H-inden-1-ol CAS No. 1215268-56-6

7-chloro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B6251600
CAS No.: 1215268-56-6
M. Wt: 168.6
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Description

7-Chloro-2,3-dihydro-1H-inden-1-ol is a chlorinated derivative of indenol, a compound belonging to the class of indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound features a chlorine atom at the 7-position and a hydroxyl group at the 1-position of the indene structure.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Reduction: One common synthetic route involves the halogenation of indene to introduce a chlorine atom, followed by reduction to obtain the dihydro derivative.

  • Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents like potassium permanganate or osmium tetroxide.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the controlled chlorination of indene, followed by catalytic hydrogenation to reduce the double bond and introduce the hydroxyl group. These reactions are carried out under specific conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding saturated derivatives.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide are commonly used oxidizing agents.

  • Reduction: Catalytic hydrogenation is typically performed using palladium or platinum catalysts.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium hydroxide or ammonia.

Major Products Formed:

  • Oxidation Products: Indene-1,2,3-trione, 7-chloro-indan-1,2,3-trione.

  • Reduction Products: 7-chloro-indane.

  • Substitution Products: Various substituted indanes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

7-Chloro-2,3-dihydro-1H-inden-1-ol serves as a building block in organic synthesis. It is particularly useful in creating more complex indane derivatives, which are important in developing pharmaceuticals and agrochemicals.

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. The presence of both hydroxyl and chlorine groups enhances its ability to interact with biological molecules, making it a candidate for further investigation in pharmacological applications .

Medicinal Chemistry

The compound is being explored for its therapeutic effects, including anti-inflammatory and antiviral activities. Preliminary studies suggest that it may modulate enzyme activity and interact with specific receptors, potentially leading to new drug development avenues .

Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacteria and fungi. Results indicated significant inhibition of microbial growth, suggesting its potential as an antimicrobial agent.

Anticancer Research

In vitro studies have shown that this compound can inhibit cancer cell proliferation by interfering with key molecular pathways involved in cell division. This property positions it as a promising lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism by which 7-chloro-2,3-dihydro-1H-inden-1-ol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with specific molecular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

  • 7-chloro-indan-1-ol

  • 7-chloro-indene

  • 7-chloro-indan-1,2,3-trione

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Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 7-chloro-2,3-dihydro-1H-inden-1-ol, and how can reaction conditions be optimized?

The synthesis typically begins with indanone derivatives, where chlorination is achieved using reagents like thionyl chloride (SOCl₂) or chlorine gas (Cl₂) under controlled conditions. A base (e.g., pyridine) is often added to neutralize HCl byproducts. For example, halogenation of 2,3-dihydro-1H-inden-1-ol analogs can be adapted using Selectfluor for regioselective chlorination . Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high yields (>75%) and purity (>95%). Optimization involves monitoring reaction progress via TLC and adjusting temperature (40–60°C) to minimize side products.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Assign protons and carbons using deuterated chloroform (CDCl₃). The hydroxyl proton appears as a broad singlet (~δ 2.5–3.5 ppm), while aromatic protons resonate at δ 6.8–7.5 ppm.
  • IR Spectroscopy : Confirms the hydroxyl group (broad peak ~3200–3600 cm⁻¹) and C-Cl stretching (~550–700 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 168.62 (C₉H₉ClO) validates molecular weight. High-resolution X-ray crystallography (using SHELXL for refinement) resolves stereochemical ambiguities .

Q. What physicochemical properties influence the compound’s handling in laboratory settings?

  • Solubility : Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl group; limited in non-polar solvents.
  • Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at 2–8°C.
  • Melting Point : Estimated ~80–85°C (based on bromo/fluoro analogs) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic substitution at the chlorine site. Transition state analysis identifies energy barriers, while Molecular Electrostatic Potential (MEP) maps predict electrophilic regions. Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release) aligns with computed activation energies .

Q. What strategies resolve contradictions in reported crystal structure data for derivatives of this compound?

High-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXL refinement distinguishes polymorphs and solvates. For example, discrepancies in dihedral angles may arise from lattice solvents (e.g., CH₃CN vs. H₂O). Pairwise comparison using Mercury software (Cambridge Crystallographic Data Centre) identifies structural outliers. Dynamic NMR (DNMR) at variable temperatures resolves conformational flexibility in solution .

Q. How can competing side reactions during hydroxyl group functionalization be mitigated?

  • Protecting Groups : Temporarily block the hydroxyl group using tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired oxidation or esterification.
  • Selective Catalysis : Use Pd-catalyzed cross-coupling under mild conditions (e.g., Suzuki-Miyaura) to retain chloro substituents.
  • Microwave-Assisted Synthesis : Reduces reaction time (10–30 min vs. 24 hr) and byproduct formation .

Properties

CAS No.

1215268-56-6

Molecular Formula

C9H9ClO

Molecular Weight

168.6

Purity

95

Origin of Product

United States

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